Methyl 3,4-dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoate
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Overview
Description
Methyl 3,4-dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoate is an organic compound with the molecular formula C11H11F3O4S. It is characterized by the presence of methoxy groups and a trifluoromethylsulfanyl group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoate typically involves the esterification of the corresponding benzoic acid derivative. The reaction conditions often include the use of methanol and a strong acid catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Methyl 3,4-dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3,4-dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The methoxy groups can also influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(trifluoromethyl)benzoate: Similar structure but lacks the methoxy groups.
Methyl 3,4-dimethoxybenzoate: Similar structure but lacks the trifluoromethylsulfanyl group.
Methyl 3,4-dimethoxy-5-(trifluoromethoxy)benzoate: Similar structure but with a trifluoromethoxy group instead of a trifluoromethylsulfanyl group.
Uniqueness
The combination of these functional groups can enhance the compound’s reactivity, stability, and biological activity compared to similar compounds .
Properties
CAS No. |
647856-24-4 |
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Molecular Formula |
C11H11F3O4S |
Molecular Weight |
296.26 g/mol |
IUPAC Name |
methyl 3,4-dimethoxy-5-(trifluoromethylsulfanyl)benzoate |
InChI |
InChI=1S/C11H11F3O4S/c1-16-7-4-6(10(15)18-3)5-8(9(7)17-2)19-11(12,13)14/h4-5H,1-3H3 |
InChI Key |
HLRLLKZGSNIFKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)OC)SC(F)(F)F)OC |
Origin of Product |
United States |
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